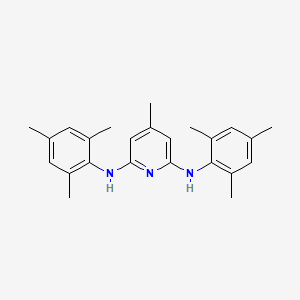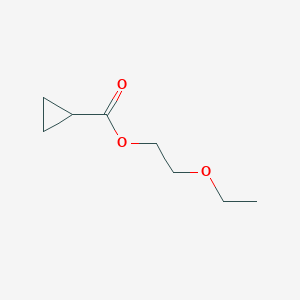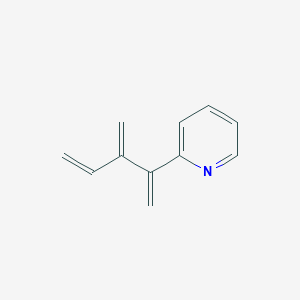
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a penta-1,4-diene moiety. This compound is of interest due to its unique structure, which combines the properties of both pyridine and diene systems. Pyridine is a basic heterocyclic organic compound, while the diene system provides reactive sites for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine can be achieved through several methods. One common approach involves the coordination copolymerization of a polar diene-based monomer with isoprene or butadiene using a ternary catalytic system composed of bis(phosphino)carbazolideyttriumbis(alkyl) complex, [Ph3C][B(C6F5)4], and AlEt3 . This method allows for the incorporation of the polar functional group into macromolecular chains, resulting in high cis-1,4 regularity and tunable polar monomer incorporation ratios.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the coordination copolymerization approach mentioned above could potentially be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Biology: Potential antiviral activities against plant viruses such as tobacco mosaic virus.
Medicine: Investigated for its potential pharmacological properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine involves its interaction with molecular targets and pathways. For instance, its antiviral activity against tobacco mosaic virus is attributed to its ability to inhibit viral replication . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
2-(3-Methylidenepenta-1,4-dien-2-yl)pyridine can be compared with other similar compounds, such as:
Penta-1,4-diene derivatives: These compounds share the diene moiety but may lack the pyridine ring, resulting in different reactivity and applications.
Pyridine derivatives: Compounds with various substituents on the pyridine ring, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its combination of the diene and pyridine functionalities, which provides a versatile platform for chemical modifications and diverse applications.
Properties
CAS No. |
632366-53-1 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(3-methylidenepenta-1,4-dien-2-yl)pyridine |
InChI |
InChI=1S/C11H11N/c1-4-9(2)10(3)11-7-5-6-8-12-11/h4-8H,1-3H2 |
InChI Key |
KOVCTGACSGAAPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)C(=C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


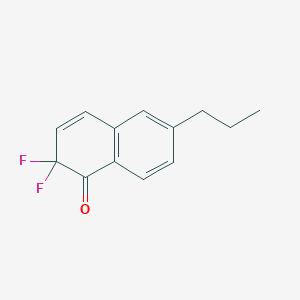
germane](/img/structure/B12589670.png)
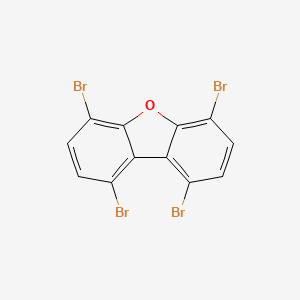
![2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}](/img/structure/B12589677.png)
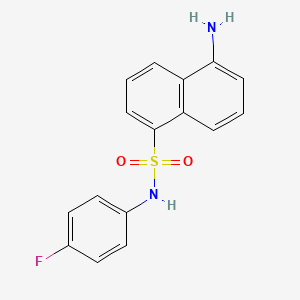
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B12589695.png)
![5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12589703.png)
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
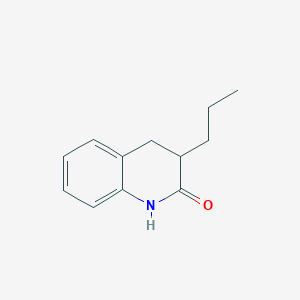
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
